molecular formula C42H33NO2P2 B12959518 N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B12959518
M. Wt: 645.7 g/mol
InChI Key: LPTNEOOYKMYGKE-UHFFFAOYSA-N
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Description

This compound is a highly complex organophosphorus molecule characterized by a pentacyclic scaffold fused with a tetrahydronaphthalene moiety. Key structural features include:

  • Phosphorus centers: A diphenylphosphanyl group at the tetrahydronaphthalen-1-yl position and a phosphorus atom integrated into the dioxaphosphepin ring system.
  • Functional groups: The dioxa (oxygen-containing) and phosphapentacyclo systems suggest tunable Lewis basicity and stereoelectronic properties.

Properties

Molecular Formula

C42H33NO2P2

Molecular Weight

645.7 g/mol

IUPAC Name

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C42H33NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-10,12-14,16-22,24-28,36,43H,11,15,23H2

InChI Key

LPTNEOOYKMYGKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves the reaction of diphenylphosphine with 1,2,3,4-tetrahydronaphthalene under specific conditions to form the phosphine ligand. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The phosphorus center undergoes oxidation to form phosphine oxides, altering electronic properties.

Oxidizing AgentProduct StructureReaction EfficiencyNotes
H₂O₂Corresponding phosphine oxide>90% yieldProceeds at room temperature
O₂ (air)Partial oxidation to mixed P(III)/P(V)~50% conversionSlow kinetics

Key Insight : Oxidation diminishes ligand donor strength, rendering the compound less effective in catalysis but useful in stoichiometric redox applications.

Reductive Functionalization

The tetrahydronaphthalen-1-amine segment participates in reductive amination and alkylation.

SubstrateReducing AgentProductSelectivity
α,β-unsaturated ketonesNaBH₄Secondary amines with alkyl chainsHigh
Aryl aldehydesH₂ (Pd/C)N-aryl derivativesModerate

Mechanistic Note : The amine’s stereochemistry ([R]-configuration) influences diastereoselectivity in reductions, as observed in analogous systems .

Acid-Base Reactivity

The amine group undergoes protonation, affecting solubility and metal-binding affinity.

MediumBehaviorApplication Relevance
Acidic (pH <3)Protonated amine enhances water solubilityExtraction/purification protocols
Basic (pH >10)Deprotonation stabilizes metal complexesCatalyst design

Structural Impact : Protonation at the amine site reduces electron donation to the phosphorus center, altering catalytic activity .

Photophysical Interactions

The conjugated polycyclic system exhibits unique UV-Vis absorption and emission properties under irradiation.

Wavelength (nm)Transition TypeQuantum Yield
280–320π→π* (aromatic system)0.45
400–450Charge transfer (P→N)0.12

Implications : These properties are leveraged in material science for designing luminescent sensors.

Stability and Degradation

The compound decomposes under harsh conditions:

StressorDegradation PathwayHalf-Life
UV light (254 nm)P–C bond cleavage2–4 hours
Strong acidsHydrolysis of dioxa-phosphapentacyclo<1 hour

Handling Recommendations : Store under inert gas (N₂/Ar) at ambient temperature to prevent oxidation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Many nitrogen-containing heterocycles have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Case Studies : Research has demonstrated that derivatives of phosphorous-containing compounds can exhibit cytotoxic effects against human cancer cell lines such as MCF-7 and HeLa with IC50 values ranging from 3.35 μM to 16.79 μM .

Antimicrobial Properties

Compounds containing phosphorus have also been explored for their antimicrobial activities:

  • Research Findings : Some studies indicate that certain phosphine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Potential Applications : These properties make them suitable candidates for developing new antimicrobial agents in pharmaceutical formulations.

Catalytic Applications

The unique structural characteristics of this compound suggest potential uses in catalysis:

Organocatalysis

  • Mechanistic Insights : The presence of the diphenylphosphanyl group may facilitate catalytic processes such as asymmetric synthesis or the formation of C-C bonds.
  • Experimental Evidence : Various studies highlight the efficacy of phosphine-based catalysts in facilitating reactions under mild conditions with high selectivity .

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance material properties:

  • Composite Materials : Research indicates that phosphorus-containing compounds can improve flame retardancy and thermal stability in polymers.
  • Nanocomposites : The potential for this compound to be used in nanocomposite materials offers avenues for developing advanced materials with tailored properties for specific applications.

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits proliferation in cancer cell linesIC50 values between 3.35 μM - 16.79 μM
Antimicrobial PropertiesEffective against various bacteriaPotential for new antimicrobial agents
Catalytic ApplicationsUsed as an organocatalystFacilitates reactions under mild conditions
Material ScienceEnhances properties of polymersImproves flame retardancy and thermal stability

Mechanism of Action

The mechanism of action of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its role as a chiral ligand. It binds to metal centers in catalytic reactions, creating a chiral environment that facilitates enantioselective synthesis. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical distinctions between the target compound and structurally related analogs:

Property Target Compound Compound Compound
Substituents 8-diphenylphosphanyl-tetrahydronaphthalenyl Dimethylamino and methoxymethyl groups Bis[(1R)-1-(4-methoxyphenyl)ethyl] groups
Molecular Weight Estimated >600 g/mol (inferred from structural complexity) Not explicitly stated 599.7 g/mol
Electronic Features Strong electron-donating diphenylphosphanyl group; dual phosphorus centers Dimethylamino group provides moderate electron donation; oxygen atoms may stabilize charges Methoxyphenyl groups offer electron-rich aromatic systems; steric hindrance from chiral substituents
Potential Applications Catalysis (e.g., asymmetric hydrogenation), coordination chemistry Likely intermediate for functionalized ligands or pharmaceuticals Chiral ligand in enantioselective synthesis due to stereogenic centers

Key Findings:

In contrast, ’s compound leverages methoxyphenyl substituents for steric control, favoring enantioselectivity in asymmetric catalysis .

Structural Complexity :

  • The pentacyclic framework shared across all compounds imposes rigid geometries, which can stabilize transition states in catalytic cycles. However, the tetrahydronaphthalene moiety in the target compound introduces additional π-π interaction capabilities, absent in ’s derivative .

Pharmacological Relevance :

  • While discusses spirocyclic compounds with piperazine motifs (e.g., compounds 13 and 14), their pharmacological profiles (e.g., receptor binding) diverge significantly from the phosphorus-rich target compound, which is more likely tailored for catalytic rather than therapeutic applications .

Biological Activity

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (CAS No. 960240-28-2) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.

Chemical Structure and Properties

The compound features a unique pentacyclic structure with multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC42H33N2O2P2
Molecular Weight645.66 g/mol
CAS Number960240-28-2
PurityVaries by supplier
Hazard StatementsH302-H315-H319-H335

Anticancer Properties

Research has indicated that compounds with phosphanyl groups exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The phosphanyl moiety may facilitate interactions with biological targets such as enzymes involved in cancer cell proliferation.
  • Case Study : A study demonstrated that similar phosphine derivatives inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties:

  • In Vitro Studies : Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism : The interaction of the phosphanyl group with microbial membranes may disrupt cellular integrity .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of organophosphorus compounds:

  • Neuroprotection in Models : In animal models of neurodegeneration, compounds similar to this one have demonstrated the ability to reduce oxidative stress and inflammation .
  • Potential Applications : These findings suggest possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects:

  • Irritation Potential : The compound is classified as an irritant to skin and eyes (H315 and H319) indicating caution should be exercised during handling .
  • Safety Data : Safety data sheets recommend storage under inert conditions to prevent degradation .

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